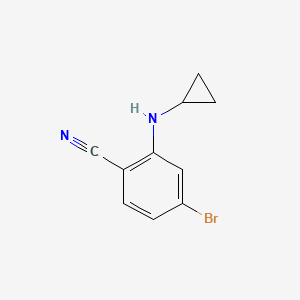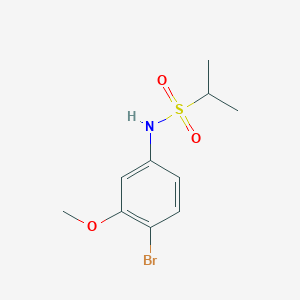
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is an organosulfur compound with a unique structure that includes a thiourea group attached to a chlorinated, hydroxylated, and methoxylated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-hydroxy-5-methoxyaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
- Dissolve 4-chloro-2-hydroxy-5-methoxyaniline in a suitable solvent, such as ethanol or methanol.
- Add thiourea to the solution.
- Add a few drops of hydrochloric acid to catalyze the reaction.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold water and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous stirring, and precise temperature control to ensure consistent product quality. The purification steps may include additional filtration and drying processes to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-(4-Chlorophenyl)thiourea: Lacks the hydroxyl and methoxy groups.
1-(2-Hydroxy-5-methoxyphenyl)thiourea: Lacks the chlorine atom.
Uniqueness
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is unique due to the combination of chlorine, hydroxyl, and methoxy groups on the phenyl ring This unique structure imparts specific chemical and biological properties that are not present in simpler thiourea derivatives
Propiedades
IUPAC Name |
(4-chloro-2-hydroxy-5-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7-3-5(11-8(10)14)6(12)2-4(7)9/h2-3,12H,1H3,(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDIGGMHFDTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=S)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)
